molecular formula C21H28N2 B14162126 N'-cyclohexyl-N-(1-naphthalenyl)-N'-prop-2-enylethane-1,2-diamine CAS No. 6323-17-7

N'-cyclohexyl-N-(1-naphthalenyl)-N'-prop-2-enylethane-1,2-diamine

Cat. No.: B14162126
CAS No.: 6323-17-7
M. Wt: 308.5 g/mol
InChI Key: SHZGDOLYYSIFCR-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine is a complex organic compound that features a cyclohexyl group, a naphthalenyl group, and a prop-2-enyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethane-1,2-diamine Backbone: This can be achieved through the reaction of ethylene diamine with appropriate reagents to introduce the desired functional groups.

    Attachment of the Cyclohexyl Group: This step involves the reaction of cyclohexylamine with the intermediate product from the first step.

    Introduction of the Naphthalenyl Group: This can be done through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.

    Addition of the Prop-2-enyl Group: The final step involves the reaction of the intermediate with an allyl halide under basic conditions to introduce the prop-2-enyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-(1-naphthyl)urea: Similar structure but with a urea group instead of the ethane-1,2-diamine backbone.

    N-cyclohexyl-N’-(1-naphthyl)ethane-1,2-diamine: Lacks the prop-2-enyl group.

    N-cyclohexyl-N’-(1-naphthyl)prop-2-enylamine: Lacks the ethane-1,2-diamine backbone.

Uniqueness

N’-cyclohexyl-N-(1-naphthalenyl)-N’-prop-2-enylethane-1,2-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

6323-17-7

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

N'-cyclohexyl-N-naphthalen-1-yl-N'-prop-2-enylethane-1,2-diamine

InChI

InChI=1S/C21H28N2/c1-2-16-23(19-11-4-3-5-12-19)17-15-22-21-14-8-10-18-9-6-7-13-20(18)21/h2,6-10,13-14,19,22H,1,3-5,11-12,15-17H2

InChI Key

SHZGDOLYYSIFCR-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCNC1=CC=CC2=CC=CC=C21)C3CCCCC3

Origin of Product

United States

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